molecular formula C10H15Cl3 B14318833 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene CAS No. 112642-59-8

1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene

Cat. No.: B14318833
CAS No.: 112642-59-8
M. Wt: 241.6 g/mol
InChI Key: BEWXKOHVUWVSFA-UHFFFAOYSA-N
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Description

1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is an organic compound that belongs to the class of chlorinated hydrocarbons. These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure. Chlorinated hydrocarbons are often used in various industrial applications due to their chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene typically involves the chlorination of a suitable precursor compound. The reaction conditions may include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions. Catalysts such as iron or aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. Safety measures are essential to prevent the release of chlorine gas into the environment.

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene can undergo various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to various degrees of chlorination.

Scientific Research Applications

1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene may have applications in several fields, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use in studying the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include the activation or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethane: A widely used chlorinated hydrocarbon with applications in the production of vinyl chloride.

    1,1,1-Trichloroethane: Used as a solvent and in the production of other chemicals.

    Chloroform: Known for its use as an anesthetic and solvent.

Uniqueness

1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is unique due to its specific molecular structure, which may confer distinct chemical and physical properties

Properties

CAS No.

112642-59-8

Molecular Formula

C10H15Cl3

Molecular Weight

241.6 g/mol

IUPAC Name

1,8-dichloro-6-(chloromethyl)-2-methylocta-2,6-diene

InChI

InChI=1S/C10H15Cl3/c1-9(7-12)3-2-4-10(8-13)5-6-11/h3,5H,2,4,6-8H2,1H3

InChI Key

BEWXKOHVUWVSFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCl)CCl)CCl

Origin of Product

United States

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